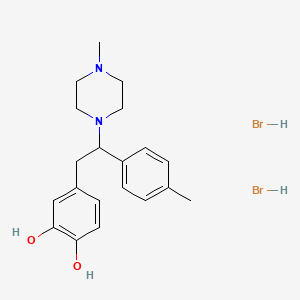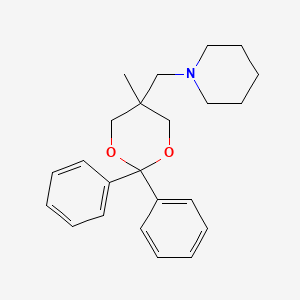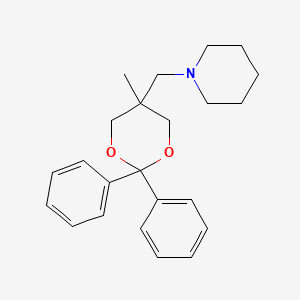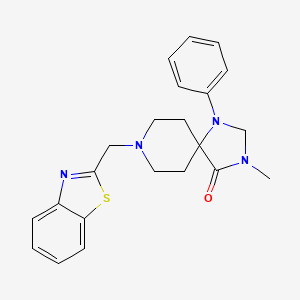
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, which is further connected to a nicotinonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile typically involves multiple steps. One common synthetic route starts with the preparation of 2-hydroxy-3,4-dimethoxybenzaldehyde, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the desired nicotinonitrile compound. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the nitro group results in an amine derivative .
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may target enzymes or receptors involved in oxidative stress, inflammation, or other cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Hydroxy-3,4-dimethoxyphenyl)butyric acid
- 7-(2-Hydroxy-3,4-dimethoxyphenyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- 4-(3-(2-Hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-phenyl-1,2-dihydro-pyridine-3-carbonitrile
Uniqueness
What sets 4-(2-Hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylnicotinonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
61948-31-0 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4-(2-hydroxy-3,4-dimethoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O3/c1-9-10(2)18-8-11(7-17)14(9)12-5-6-13(20-3)16(21-4)15(12)19/h5-6,8,19H,1-4H3 |
Clave InChI |
UWJSITSXVNDELZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1C)C#N)C2=C(C(=C(C=C2)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



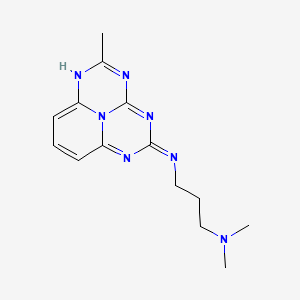

![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)

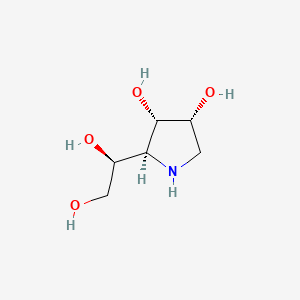

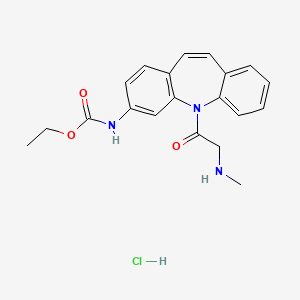
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
